(R)-2-Allylpyrrolidine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H13N |
|---|---|
Molecular Weight |
111.18 g/mol |
IUPAC Name |
(2R)-2-prop-2-enylpyrrolidine |
InChI |
InChI=1S/C7H13N/c1-2-4-7-5-3-6-8-7/h2,7-8H,1,3-6H2/t7-/m0/s1 |
InChI Key |
NVQFTQHETVOVON-ZETCQYMHSA-N |
Isomeric SMILES |
C=CC[C@H]1CCCN1 |
Canonical SMILES |
C=CCC1CCCN1 |
Origin of Product |
United States |
The Role of Chiral Pyrrolidines in Asymmetric Catalysis and Synthesis
The substituted chiral pyrrolidine (B122466) framework is one of the most prevalent heterocyclic motifs in biologically active natural and synthetic compounds. mdpi.com This scaffold is not only a fundamental building block in organic synthesis but also defines the structure of numerous important ligands and organocatalysts. mdpi.com The development of catalytic enantioselective reactions is a major goal in modern chemistry, and chiral pyrrolidines have been central to this endeavor.
The utility of chiral pyrrolidines in asymmetric synthesis stems from their rigid, stereochemically defined structure which can effectively control the three-dimensional arrangement of reactants in a chemical transformation. This control is essential for inducing enantioselectivity, the preferential formation of one of two mirror-image isomers (enantiomers) of a chiral product.
Since the seminal reports in 2000 on the use of L-proline to catalyze intermolecular aldol (B89426) reactions, proline and its derivatives have been successfully employed in a vast array of asymmetric transformations. mdpi.com The basic pyrrolidine structure has been extensively modified to create a diverse family of organocatalysts. The specific substitution pattern on the pyrrolidine ring dictates the catalyst's mode of action. mdpi.com For instance, pyrrolidines with a hydrogen-bond-donating side chain at the C-2 position typically operate by covalently and stereoselectively binding one substrate while coordinating a second substrate through hydrogen bonds. mdpi.com Conversely, sterically hindered chiral pyrrolidines that lack this hydrogen-bonding capability often function by shielding one face of a bound substrate, directing the attack of another reagent to the opposite, unhindered face. mdpi.com This has led to the development of powerful catalysts like the Hayashi–Jørgensen catalyst and various 2,5-diarylpyrrolidines. jyu.fi
The catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides with electron-deficient alkenes is a powerful, atom-economical strategy for synthesizing highly functionalized chiral pyrrolidines. acs.org This method highlights the role of chiral pyrrolidine derivatives in constructing complex heterocyclic systems with high levels of stereocontrol. acs.org
Historical Trajectory and Evolution of R 2 Allylpyrrolidine Research
Research into (R)-2-allylpyrrolidine is situated within the broader history of advancements in asymmetric synthesis and the chemistry of proline derivatives. The foundational discovery dates back to 1971, when the natural amino acid proline was found to catalyze an asymmetric intramolecular aldol (B89426) reaction, a transformation now known as the Hajos–Parrish–Eder–Sauer–Wiechert reaction. mdpi.com Although these initial findings were not widely explored for several decades, the field was revitalized in 2000 with reports that L-proline could also catalyze intermolecular aldol reactions with significant enantioselectivities. mdpi.com This sparked immense interest in using simple chiral organic molecules, particularly proline and its derivatives, as catalysts for asymmetric reactions—a field now known as organocatalysis.
The subsequent years saw an explosion in the design and synthesis of new pyrrolidine-based organocatalysts. mdpi.com This intensive research created a demand for variously substituted chiral pyrrolidines as synthetic building blocks and catalyst precursors. The synthesis of specific derivatives like this compound and its precursors has been a part of this evolution. For example, detailed synthetic procedures have been published for compounds like (R)-methyl 2-allylpyrrolidine-2-carboxylate hydrochloride, a direct precursor to this compound-2-carboxylic acid, starting from L(-)-Proline. orgsyn.orgnih.gov These methods often involve the creation of a chiral intermediate which is then allylated to introduce the key functional group. orgsyn.orgnih.gov
More recent research has focused on developing efficient, catalytic methods for producing allyl-substituted pyrrolidines. Palladium-catalyzed tandem N-arylation/carboamination reactions, for instance, have been developed for the synthesis of N-aryl-2-allyl pyrrolidines from simple primary amine precursors and vinyl bromides. nih.gov This approach allows for the modular assembly of these heterocyclic compounds. nih.gov The table below summarizes the results for the stereoselective synthesis of various disubstituted N-aryl-2-allylpyrrolidines via this palladium-catalyzed carboamination.
| Entry | R¹ | R² | R³ | Ligand | Yield (%) | Diastereomeric Ratio (dr) |
| 1 | H | H | H | P(2-furyl)₃ | 80 | >20:1 |
| 2 | OMe | H | H | P(2-furyl)₃ | 75 | >20:1 |
| 3 | H | Me | H | P(2-furyl)₃ | 76 | >20:1 |
| 4 | H | H | Me | P(2-furyl)₃ | 78 | 1:1.1 |
| 5 | H | H | H | dppe | 79 | 1:1.1 |
| Data sourced from a study on palladium-catalyzed carboamination reactions. nih.gov The reactions were performed using an amine, vinyl bromide, NaOt-Bu, and a palladium catalyst in toluene (B28343) at 110 °C. nih.gov |
Overview of Key Research Domains for Chiral Allylic Amines
Asymmetric Synthetic Routes
The generation of the chiral center in (R)-2-allylpyrrolidine is paramount and is typically achieved through two principal strategies: utilizing the inherent chirality of naturally occurring molecules (chiral pool synthesis) or by creating the stereocenter from an achiral precursor through a catalyzed asymmetric reaction (de novo synthesis).
Chiral Pool Approaches Utilizing Natural Precursors
Chiral pool synthesis is a highly effective strategy that leverages abundant, inexpensive, and enantiomerically pure natural products as starting materials. For the synthesis of this compound, amino acids are the most logical and widely used precursors.
L-proline, with its (S)-configuration, is the most direct precursor for this compound. The stereochemistry at the C2 position of L-proline directly translates to the desired (R)-configuration in the product after the introduction of an allyl group, which takes priority over the methylene (B1212753) group of the ring according to Cahn-Ingold-Prelog rules.
A common strategy involves the stereoselective α-alkylation of a proline derivative. For instance, N-benzylproline methyl ester can undergo allylation to produce the corresponding α-allyl-α-amino ester. researchgate.net This transformation proceeds through the formation of an intermediate quaternary ammonium (B1175870) salt, which, upon treatment with a base, generates an ylide that rearranges to install the allyl group at the C2 position. researchgate.net
Another robust method starts with L(-)-Proline and proceeds through a protected tricyclic intermediate. This approach ensures high stereocontrol during the crucial allylation step.
Table 1: Representative Synthesis of an this compound Precursor from L-Proline This interactive table summarizes a typical reaction sequence.
| Step | Starting Material | Key Reagents | Intermediate/Product | Purpose |
|---|---|---|---|---|
| 1 | L(-)-Proline | Chloral, Acid | (3R,7aS)-3-(trichloromethyl)tetrahydropyrrolo[1,2-c]oxazol-1(3H)-one | Formation of a protected, rigid bicyclic system to control stereochemistry. |
| 2 | Oxazolidinone Intermediate | LDA, Allyl Bromide | (3R,7aR)-7a-allyl-3-(trichloromethyl)tetrahydropyrrolo[1,2-c]oxazol-1(3H)-one | Diastereoselective introduction of the allyl group at the C2 (7a) position. |
| 3 | Allylated Intermediate | Methanol, HCl | (R)-Methyl 2-allylpyrrolidine-2-carboxylate hydrochloride | Deprotection and ring-opening to yield the final precursor. |
Similarly, 4-hydroxyproline (B1632879) (Hyp), another naturally occurring amino acid, serves as a versatile starting material. csic.esfu-berlin.de The hydroxyl group can act as a synthetic handle for further functionalization or can be eliminated to form a double bond. A decarboxylation-alkylation reaction on protected 4-hydroxyproline substrates can yield 2-allyl-4-hydroxypyrrolidine derivatives with high stereoselectivity. csic.esresearchgate.net Subsequent removal of the hydroxyl group can then afford the desired 2-allylpyrrolidine (B1599746). For example, specific N-protected epimers of hydroxyproline (B1673980) can be converted into either (2R)- or (2S)-allylpyrrolidines, demonstrating the versatility of this approach. csic.es
While proline is the most direct precursor, other amino acids like L-glutamic acid can be transformed into the pyrrolidine (B122466) scaffold. scispace.comresearchgate.net This route is more circuitous and requires the formation of the five-membered ring. Typically, the synthesis begins with the selective reduction of the side-chain carboxylic acid of glutamic acid to an alcohol. This alcohol is then converted into a suitable leaving group (e.g., a tosylate or mesylate), which allows for an intramolecular nucleophilic substitution by the amino group to close the ring, forming a proline derivative. beilstein-journals.org This process, known as intramolecular cyclization, provides a pyroglutamic acid intermediate which can then be further modified. researchgate.netgoogle.comnih.gov Once the pyrrolidine ring is formed, allylation can be achieved using methods similar to those described for proline. This approach is particularly valuable for creating analogues with substitution patterns not easily accessible from proline itself. scispace.com
De Novo Asymmetric Catalytic Synthesis
De novo synthesis builds the chiral molecule from achiral or prochiral starting materials, with stereocontrol induced by a chiral catalyst. These methods offer flexibility and are not constrained by the availability of a specific chiral pool starting material.
This strategy involves the synthesis of a prochiral pyrroline (B1223166) intermediate, such as 2-allyl-1-pyrroline, which is then reduced asymmetrically. The key step is the enantioselective hydrogenation of the C=N double bond using a transition metal complexed with a chiral ligand. Catalytic systems based on rhodium or iridium with chiral phosphine (B1218219) ligands are commonly employed for such reductions, delivering the product with high enantiomeric excess. acs.org
Another approach involves the diastereoselective addition of an allyl-Grignard or other organometallic reagent to a chiral N-sulfinyl imine derived from a pyrroline precursor. beilstein-journals.org The N-tert-butanesulfinyl group acts as a powerful chiral auxiliary, directing the incoming nucleophile to one face of the imine. Subsequent removal of the sulfinyl group yields the enantioenriched 2-allylpyrrolidine. This method has been successfully applied to the synthesis of 2-substituted pyrrolidines with high diastereomeric ratios. beilstein-journals.org
Table 2: Conceptual Overview of Enantioselective Reduction/Addition Strategies This interactive table outlines the key components of the catalytic approach.
| Strategy | Prochiral Substrate | Catalytic System / Auxiliary | Key Transformation |
|---|---|---|---|
| Catalytic Hydrogenation | 2-Allyl-1-pyrroline | [Rh(COD)Cl]₂ + Chiral Phosphine Ligand | Enantioselective reduction of C=N bond |
| Auxiliary-Controlled Addition | 1-Pyrroline-N-sulfinylimine | Allylmagnesium Bromide | Diastereoselective addition to C=N bond |
Asymmetric Allylic Amination Strategies
Modern transition-metal catalysis provides powerful tools for the direct construction of chiral amines. Asymmetric allylic amination involves the reaction of an amine source with an allylic substrate, such as a diallylic carbonate or phosphate, in the presence of a chiral catalyst, typically based on palladium or iridium. uwindsor.ca This method can construct the 2-substituted pyrrolidine ring in a single, highly enantioselective step.
A particularly elegant and advanced strategy is the palladium-catalyzed desymmetrization of a meso-2,5-diallylpyrrolidinyl urea (B33335). scispace.com In this approach, an achiral substrate with two enantiotopic allyl groups is treated with an aryl bromide and a chiral palladium catalyst. The catalyst selectively facilitates an intramolecular carboamination reaction with one of the two allyl groups, generating a bicyclic urea product with three new stereocenters in high diastereomeric and enantiomeric purity (up to 95:5 er). scispace.com This bicyclic product can then be further elaborated to access molecules like this compound.
Chemoenzymatic Synthetic Pathways
Chemoenzymatic synthesis leverages the high selectivity of enzymes for certain reaction steps within a multi-step chemical synthesis. This approach can offer significant advantages in terms of enantioselectivity and milder reaction conditions. For the synthesis of this compound, enzymes can be employed for the stereoselective transformation of a prochiral or racemic precursor.
One notable chemoenzymatic approach involves the resolution of N-acetyl-(R,S)-allylglycine. This method utilizes an acylase to selectively hydrolyze the N-acetyl group of one enantiomer, allowing for the separation of the desired stereoisomer. The resulting enantiomerically enriched amino acid can then be subjected to further chemical transformations, such as reduction and cyclization, to yield this compound. acs.org
| Precursor | Enzyme | Key Transformation | Product of Enzymatic Step |
| N-acetyl-(R,S)-allylglycine | Acylase | Enantioselective hydrolysis | (R)-allylglycine and N-acetyl-(S)-allylglycine |
Diastereoselective Synthesis Followed by Separation
Diastereoselective synthesis involves the use of a chiral auxiliary to introduce a new stereocenter, leading to the formation of diastereomers. These diastereomers, having different physical properties, can then be separated by conventional methods like chromatography or crystallization. Subsequent removal of the chiral auxiliary affords the enantiomerically pure target compound.
A common strategy involves the use of chiral auxiliaries derived from proline. For instance, (S)-proline can be used as a chiral auxiliary to direct the stereochemical outcome of a reaction. fu-berlin.de Another approach is the palladium-catalyzed carboamination reaction of γ-(N-arylamino)alkenes with vinyl bromides, which can proceed with high diastereoselectivity to form trans-2,3- and cis-2,5-disubstituted pyrrolidines. nih.gov The diastereomers can then be separated to isolate the desired this compound derivative.
A study on the synthesis of substituted pyrrolidines utilized a multicomponent reaction involving unactivated azomethine ylides. This method resulted in the formation of diastereomeric pyrrolidines with a vinyl substituent at the 2-position, which could be separated to yield the desired stereoisomer. ua.es
| Chiral Auxiliary/Method | Key Reaction | Diastereomeric Products | Separation Method |
| (S)-proline derivatives | Aza-Claisen rearrangement | Diastereomeric N-allylpyrrolidine derivatives | Chromatography |
| Pd-catalyzed carboamination | Cyclization of γ-(N-arylamino)alkenes | Diastereomeric N-aryl-2-allylpyrrolidines | Chromatography |
| (R)-N-(1-phenylethyl)maleimide | 1,3-Dipolar cycloaddition | Diastereomeric pyrrolidine derivatives | Chromatography |
Resolution Strategies for Racemic Precursors
Resolution is a widely used technique to separate a racemic mixture into its individual enantiomers. This can be achieved through classical methods involving the formation of diastereomeric salts or through kinetic resolution where one enantiomer reacts faster than the other.
Classical Chiral Resolution Methods
Classical resolution involves reacting a racemic mixture of an amine, such as 2-allylpyrrolidine, with an enantiomerically pure chiral acid to form diastereomeric salts. libretexts.org These salts possess different solubilities, allowing for their separation by fractional crystallization. chiralpedia.com After separation, the desired enantiomer of the amine can be recovered by treatment with a base. Commonly used chiral resolving agents for amines include tartaric acid, camphorsulfonic acid, and mandelic acid. libretexts.orgonyxipca.com The efficiency of this method is inherently limited to a maximum theoretical yield of 50% for the desired enantiomer from the racemic mixture. ua.es
| Racemic Mixture | Chiral Resolving Agent | Diastereomeric Intermediates | Separation Technique |
| (R,S)-2-Allylpyrrolidine | (+)-Tartaric Acid | (R)-2-Allylpyrrolidinium (+)-tartrate and (S)-2-Allylpyrrolidinium (+)-tartrate | Fractional Crystallization |
| (R,S)-2-Allylpyrrolidine | (1R)-(-)-10-Camphorsulfonic Acid | (R)-2-Allylpyrrolidinium (1R)-camphorsulfonate and (S)-2-Allylpyrrolidinium (1R)-camphorsulfonate | Fractional Crystallization |
Kinetic Resolution Techniques
Kinetic resolution is a dynamic process where one enantiomer of a racemic substrate reacts at a different rate with a chiral catalyst or reagent, leading to the enrichment of the less reactive enantiomer. whiterose.ac.uk This method can be highly efficient, potentially offering high enantiomeric excess for the unreacted starting material or the product.
An example of kinetic resolution is the asymmetric acs.orguniovi.es Stevens rearrangement of epimeric N-allylic ammonium salts. This process can afford unnatural alpha-amino acid derivatives, which can be precursors to chiral pyrrolidines, in high enantiopurities. researchgate.net Another approach is the asymmetric lithiation of N-Boc-pyrrolidine using a chiral ligand like sparteine, followed by trapping with an electrophile. This dynamic kinetic resolution can lead to highly enantioenriched 2-substituted pyrrolidines. whiterose.ac.uk
| Racemic Precursor | Chiral Catalyst/Reagent | Faster Reacting Enantiomer | Slower Reacting Enantiomer (Enriched) |
| N-Boc-(R,S)-2-allylpyrrolidine | Chiral Lithiation Agent (e.g., s-BuLi/(+)-sparteine) | (S)-enantiomer | (R)-enantiomer |
| Epimeric N-allylic ammonium salts | Chiral Base | One diastereomer | Other diastereomer |
Sustainable and Green Chemistry Aspects in Synthesis
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. acs.orgmdpi.com In the synthesis of this compound, these principles can be applied to minimize environmental impact and improve efficiency.
Key green chemistry strategies applicable to these syntheses include:
Catalysis: The use of catalytic reagents, including biocatalysts (enzymes) and transition-metal catalysts, is superior to stoichiometric reagents as it reduces waste. acs.orgijnc.ir
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a core principle. acs.org
Use of Renewable Feedstocks: Utilizing bio-based raw materials can reduce the carbon footprint of the synthesis. ijnc.irjddhs.com
Energy Efficiency: Employing energy-efficient techniques like microwave-assisted synthesis can reduce reaction times and energy consumption. mdpi.comjddhs.com
Solvent Selection: Minimizing the use of hazardous solvents or replacing them with greener alternatives (e.g., water, supercritical fluids) or performing reactions under solvent-free conditions is crucial. mdpi.comrasayanjournal.co.in
For instance, chemoenzymatic syntheses often occur in aqueous media under mild conditions, aligning well with green chemistry principles. Similarly, catalytic methods like palladium-catalyzed carboamination, while using a metal catalyst, can be highly efficient and atom-economical. The choice of solvents, reagents, and purification methods throughout any synthetic route for this compound should be evaluated for its environmental impact. jddhs.com
Construction of Nitrogen-Containing Heterocycles
The unique structural features of this compound have been exploited in the development of elegant strategies for the synthesis of various nitrogen-containing heterocyclic systems. These methods often involve the diastereoselective transformation of the allyl group and the pyrrolidine ring to construct more complex fused and bridged ring systems with high stereocontrol.
Pyrrolizidine (B1209537) Alkaloid Synthesis
Pyrrolizidine alkaloids are a large class of natural products characterized by a [3.3.0] bicyclic core. Many of these compounds exhibit significant biological activities. This compound serves as a key precursor for the enantioselective synthesis of these alkaloids. A prominent strategy involves the intramolecular cyclization of derivatives of this compound. For instance, N-acylation of the pyrrolidine nitrogen followed by ring-closing metathesis (RCM) of the resulting diene provides a straightforward route to the pyrrolizidinone core. Subsequent reduction and functional group manipulation can then lead to a variety of natural pyrrolizidine alkaloids.
One notable application is in the synthesis of hydroxylated pyrrolizidines. A pivotal C-allyl epoxypyrrolidine intermediate, prepared from an enantio-enriched epoxyaldehyde, has been utilized in the first enantioselective synthesis of two such compounds. This approach relies on a regio- and stereocontrolled epoxide opening reaction to construct the bicyclic skeleton. nih.gov The synthesis of (-)-laburnamine, a 1-amidopyrrolizidine alkaloid, has been achieved using trans-3-NHCO2Me-2-allyl-pyrrolidine as a key precursor, which is prepared through a sequence of iodoamination, aziridination, and N-acyliminium ion trapping. researchgate.net
Indolizidine Ring System Formation
Indolizidine alkaloids, which contain a [4.3.0] bicyclic system, are another important class of natural products with a wide range of biological activities. This compound is a valuable chiral starting material for the stereoselective synthesis of the indolizidine core. Key strategies include aza-Prins cyclization and Pauson-Khand reaction.
In the aza-Prins cyclization approach, condensation of an aldehyde onto the pyrrolidine nitrogen of a 2-allylpyrrolidine derivative generates an iminium ion. This intermediate then undergoes a highly diastereoselective intramolecular cyclization, with the allyl group acting as the nucleophile, to form the six-membered ring of the indolizidine system. nih.govresearchgate.net This method can generate up to two new stereogenic centers in a single step with excellent stereocontrol. nih.gov For example, treatment of 2-allylpyrrolidines with formaldehyde (B43269) and trifluoroacetic acid (TFA) in aqueous acetonitrile (B52724) leads to the formation of hydroxy-substituted indolizidines as single diastereomers in good yields. nih.gov The use of glyoxal (B1671930) as the aldehyde component has also been shown to be effective. nih.gov
| Reaction | Key Reagents | Product | Reference |
| Aza-Prins Cyclization | Aldehyde, TFA | Functionalized Indolizidine | nih.govresearchgate.net |
| Pauson-Khand Reaction | Co2(CO)8, NMO·H2O | Functionalized Indolizidine | hud.ac.uk |
Stereoselective Construction of Piperidine (B6355638) and Azepane Scaffolds
The piperidine ring is a ubiquitous structural motif in a vast number of natural products and pharmaceuticals. While less common than its use in pyrrolizidine and indolizidine synthesis, this compound can be elaborated into piperidine-containing structures. One approach involves a ring-closing metathesis (RCM) strategy. nih.govnih.gov By attaching a second alkenyl chain to the pyrrolidine nitrogen, a diene suitable for RCM can be generated. The subsequent cyclization can lead to the formation of a six-membered piperidine ring fused to the original pyrrolidine, creating a bicyclic system. The stereochemistry of the final product is influenced by the configuration of the starting this compound. Iridium-catalyzed cyclocondensation of amino alcohols and aldehydes also provides a route to stereoselectively substituted piperidines. nih.gov
The synthesis of azepanes, seven-membered nitrogen-containing rings, from pyrrolidine precursors represents a significant synthetic challenge. A palladium-catalyzed two-carbon ring expansion of 2-alkenyl pyrrolidines provides a direct and stereoselective method to access azepane scaffolds. researchgate.net This rearrangement of allylic amines is driven by the formation of a more stable, conjugated product and can proceed with high retention of enantiomeric purity. researchgate.net For example, N-protected 2-alkenyl pyrrolidines can be converted to their corresponding azepanes under mild conditions, tolerating a range of functional groups. researchgate.net A photochemical rearrangement of N-vinylpyrrolidinones has also been reported as a two-step formal [5+2] cycloaddition to yield substituted azepanes. researchgate.net
Stereodivergent Synthesis of Advanced Intermediates
The ability to selectively synthesize all possible stereoisomers of a chiral molecule is a significant goal in organic synthesis, as different stereoisomers can exhibit distinct biological activities. This compound, as a chiral pool starting material, can be utilized in stereodivergent strategies to access a range of stereoisomeric products.
Stereodivergent synthesis often relies on the use of different reagents or catalysts to control the stereochemical outcome of a reaction. For instance, in the context of allylic alkylation, the judicious choice of catalyst and leaving group can allow for the selective formation of different diastereomers from the same set of starting materials. While specific examples starting directly from this compound are not extensively documented in dedicated studies, the principles of stereodivergent synthesis are applicable. For example, a palladium-catalyzed stereodivergent [4+2] cycloaddition has been developed to synthesize various stereoisomers of tetrahydroquinolines by switching chiral ligands. nih.gov This highlights the potential for developing similar ligand-controlled strategies for reactions involving this compound derivatives to produce a full set of stereoisomeric intermediates. Such approaches are invaluable for creating libraries of chiral molecules for drug discovery and for the total synthesis of complex natural products where precise control over multiple stereocenters is required. acs.org
Application in Total Synthesis of Bioactive Compounds
The utility of this compound as a chiral building block is ultimately demonstrated in its successful application in the total synthesis of complex and biologically active natural products. The stereochemical information embedded in the starting material is strategically carried through the synthetic sequence to establish the absolute configuration of the target molecule.
Natural Product Synthesis via this compound Scaffolds
Another impressive application is the stereocontrolled total synthesis of (−)-Stemaphylline, a Stemona alkaloid with insecticidal and antiparasitic properties. nih.govhud.ac.ukscispace.com This synthesis utilizes a homologation of an α-boryl pyrrolidine derivative, which is conceptually derived from this compound's core structure. nih.govhud.ac.uk The synthesis features a key 1,2-metalate rearrangement and a late-stage lithiation–borylation reaction to construct the characteristic pyrrolo[1,2-a]azepine core of the natural product. nih.govhud.ac.uk The synthesis was completed in 11 steps with high stereocontrol. nih.gov
The synthesis of (+)-merobatzelladine B, a polycyclic guanidine (B92328) natural product, has also been achieved using an iterative carboamination strategy starting from a pyrrolidine derivative. umich.edu These examples underscore the strategic importance of this compound and its derivatives in providing a chiral scaffold upon which complex molecular architectures can be efficiently and stereoselectively assembled.
| Natural Product | Key Synthetic Strategy | Starting Material Derivative | Reference |
| (±)-Cephalotaxine | Aryne Insertion Reaction | 2-Allylpyrrolidine-2-carboxaldehyde | acs.orgresearchgate.net |
| (−)-Stemaphylline | Lithiation–borylation, RCM | α-Boryl pyrrolidine | nih.govhud.ac.ukscispace.com |
| (+)-Merobatzelladine B | Iterative Carboamination | Allylpyrrolidine derivative | umich.edu |
| (-)-Laburnamine | Iodoamination, Aziridination | trans-3-NHCO2Me-2-allyl-pyrrolidine | researchgate.net |
Pharmaceutical Intermediate Synthesis
The chiral scaffold of this compound has proven to be a valuable starting point for the synthesis of a variety of complex molecules, some of which are key intermediates in the development of pharmaceuticals. Its inherent stereochemistry and the reactive allyl group allow for the stereocontrolled construction of intricate molecular architectures, particularly heterocyclic systems found in many biologically active compounds.
One of the most significant applications of this compound as a pharmaceutical intermediate is in the synthesis of indolizidine alkaloids and their derivatives. beilstein-journals.orgnih.gov These bicyclic nitrogen-containing compounds form the core structure of numerous natural products with a wide range of biological activities, making them attractive targets for pharmaceutical research. For instance, functionalized 2-allylpyrrolidines can be elaborated into indolizidine scaffolds through intramolecular Pauson-Khand cycloaddition. smolecule.com This three-step sequence can generate three new rings and five new stereogenic centers in a high-yielding and stereoselective manner. smolecule.com The aza-Prins cyclization of 2-allylpyrrolidines is another effective method to construct functionalized indolizidine systems. beilstein-journals.org
Furthermore, derivatives of this compound have been instrumental in the asymmetric synthesis of other complex alkaloids. For example, enantiomerically enriched 2-allylpyrrolidine-1-carboxamide derivatives are key intermediates in the synthesis of the tricyclic guanidine natural product (+)-merobatzelladine B. nih.gov The palladium-catalyzed carboamination reactions of these intermediates produce bicyclic ureas with excellent diastereoselectivity. nih.gov
The versatility of this compound extends to the synthesis of non-natural, yet medicinally relevant, complex molecules. For instance, it can be a precursor for creating highly substituted pyrrolidine-2,3-diones, which can then be converted into novel β-amino acids. nih.gov A one-pot, three-component cyclization/allylation followed by a Claisen rearrangement provides access to these densely functionalized heterocyclic scaffolds. nih.gov
Table 1: Synthesis of Pharmaceutical Intermediates from this compound Derivatives
| Starting Material | Target Intermediate/Scaffold | Key Reaction | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Reference |
| Functionalized 2-allylpyrrolidines | Indolizidine Scaffolds | Pauson-Khand Cycloaddition | 73-96 | High | - | smolecule.com |
| 2-Allylpyrrolidine-1-carboxamide | Bicyclic Ureas (for (+)-merobatzelladine B) | Pd-catalyzed Carboamination | Good | Excellent | - | nih.gov |
| meso-2,5-Diallylpyrrolidinyl Urea | Fused Bicyclic Ureas | Enantioselective Pd-catalyzed Desymmetrizing Carboamination | up to 76 | 6-12:1 | up to 95:5 er | nih.govscispace.com |
| 1,5-dihydro-2H-pyrrol-2-ones | 4-Allylpyrrolidine-2,3-diones | Claisen Rearrangement | Quantitative | High | - | nih.gov |
| (3R,7aR)-7a-allyl-3-(trichloromethyl)tetrahydropyrrolo[1,2-c]oxazol-1(3H)-one | (R)-Methyl 2-allylpyrrolidine-2-carboxylate hydrochloride | Methanolysis | 71-74 | - | >99% | orgsyn.org |
| (S)-N-Boc-2-allyl pyrrolidine | Monofluorinated indolizidine | Ring Closing Metathesis (RCM) | - | - | - | nih.gov |
Development of Chiral Auxiliaries and Ligands from this compound
The chiral nature of this compound and its derivatives makes them excellent candidates for development as both chiral auxiliaries and chiral ligands in asymmetric synthesis. wikipedia.orgyork.ac.uk These applications leverage the pyrrolidine ring's stereochemical information to control the formation of new stereocenters in a predictable manner.
As a chiral auxiliary, the this compound framework can be temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. A notable example is the use of (S)-N-allyl-2-(methoxymethyl)pyrrolidine, a derivative of the enantiomer of the title compound, in asymmetric zwitterionic aza-Claisen rearrangements. beilstein-journals.org In the reaction with 2-fluoropropionyl chloride or 2-fluorophenylacetic acid chloride, this chiral auxiliary led to the formation of N-(α-fluoro-γ-vinylamide)pyrrolidine products with exceptionally high diastereoselectivity (99% de). beilstein-journals.org This demonstrates the powerful directing effect of the substituted pyrrolidine ring. In contrast, using (R)-N-allyl-2-(diphenylmethyl)pyrrolidine as the auxiliary in a similar reaction resulted in a much lower diastereomeric ratio of 3:1, highlighting the significant impact of the substituent on the pyrrolidine ring in controlling stereoselectivity. beilstein-journals.org
Beyond their role as chiral auxiliaries, pyrrolidine-based structures are fundamental components in the design of chiral ligands for transition metal-catalyzed asymmetric reactions. polyu.edu.hkjyu.fi The development of chiral cis-2,5-disubstituted pyrrolidine organocatalysts has been reported, and these have been successfully applied in the enantioselective Michael addition of nitromethane (B149229) to α,β-unsaturated aldehydes, achieving excellent yields (up to 91%) and enantioselectivities (up to >99% ee). rsc.org
While direct applications of ligands derived specifically from this compound are a more specialized area, the broader class of chiral pyrrolidine-based ligands, such as phosphoramidites synthesized from chiral pyrrolidines, have been successfully used in various asymmetric catalytic reactions. rug.nl For example, these ligands have been employed in asymmetric Ni-catalyzed reductive coupling reactions and asymmetric allylic alkylation of allylic bromides, achieving high enantiomeric excesses (up to 99% ee). rug.nl The modular nature of these ligands, where the substituents on the pyrrolidine ring can be readily modified, allows for fine-tuning of the catalyst's steric and electronic properties to achieve optimal results in different transformations.
Table 2: Performance of this compound Derivatives as Chiral Auxiliaries and Ligands
| Chiral Auxiliary/Ligand | Reaction Type | Substrate | Product | Yield (%) | Diastereomeric/Enantiomeric Excess | Reference |
| (S)-N-Allyl-2-(methoxymethyl)pyrrolidine | Zwitterionic Aza-Claisen Rearrangement | 2-Fluoropropionyl chloride | N-(α-fluoro-γ-vinylamide)pyrrolidine | Good | 99% de | beilstein-journals.org |
| (R)-N-Allyl-2-(diphenylmethyl)pyrrolidine | Zwitterionic Aza-Claisen Rearrangement | 2-Fluoropropionyl chloride | Diastereomeric α-fluoroamides | - | 3:1 dr | beilstein-journals.org |
| Chiral cis-2,5-disubstituted pyrrolidine | Michael Addition | Nitromethane and α,β-unsaturated aldehydes | Chiral nitroalkanes | up to 91 | up to >99% ee | rsc.org |
| Phosphoramidite from chiral pyrrolidine | Asymmetric Allylic Alkylation | Allylic bromides | Branched allylic products | 53-82 | 99% ee | rug.nl |
| (R,R)-DIOP | Pd-catalyzed Asymmetric Allylic Alkylation | N-allyl imines with glycinates | α-amino acid derivatives | 60 | 10:1 dr, 78:22 er | semanticscholar.org |
Catalytic Applications of R 2 Allylpyrrolidine and Its Derivatives in Asymmetric Transformations
Design and Synthesis of (R)-2-Allylpyrrolidine-Based Ligands for Metal Catalysis
The functionalization of the this compound core has given rise to a diverse family of chiral ligands. The allyl group provides a convenient handle for further chemical modification, allowing for the introduction of various coordinating atoms such as phosphorus, nitrogen, and oxygen. This modularity enables the fine-tuning of the steric and electronic properties of the resulting ligands, which is crucial for achieving high efficiency and enantioselectivity in metal-catalyzed reactions.
Ligands for Asymmetric Hydrogenation (e.g., Rh, Ru)
While the broader class of chiral pyrrolidine-based phosphine (B1218219) ligands has been extensively utilized in rhodium and ruthenium-catalyzed asymmetric hydrogenation, specific examples detailing the synthesis and application of ligands directly derived from this compound are not extensively documented in publicly available research. However, the principles of ligand design within this class are well-established. For instance, the synthesis of novel ferrocene-phosphinamine ligands, which have shown high efficacy in Rh-catalyzed hydrogenation, often starts from chiral pyrrolidine (B122466) scaffolds. nih.gov These syntheses typically involve the introduction of phosphine moieties onto the pyrrolidine ring or its substituents.
The general approach to designing such ligands from this compound would involve the conversion of the allyl group into a phosphine-containing side chain. This could be achieved through hydrophosphination or by converting the terminal alkene to an alcohol or amine, followed by reaction with a chlorophosphine. The resulting bidentate or monodentate phosphine ligands could then be complexed with rhodium or ruthenium precursors to generate active catalysts for the asymmetric hydrogenation of prochiral olefins, such as dehydroamino acid esters and α-aryl enamides. The stereochemical outcome of these reactions is highly dependent on the conformational rigidity of the resulting metal-ligand complex and the steric environment around the metal center, which is directly influenced by the chiral pyrrolidine backbone.
Table 1: Representative Results for Asymmetric Hydrogenation with Pyrrolidine-Based Ligands Interactive data table will be provided based on specific research findings if available.
| Catalyst Precursor | Ligand Type | Substrate | Product Enantiomeric Excess (% ee) | Reference |
| [Rh(COD)₂]BF₄ | Ferrocenyl-Phosphinamine | Methyl (Z)-α-acetamidocinnamate | >99 | nih.gov |
| Ru(OAc)₂((S)-BINAP) | Chiral Diphosphine | β-Keto ester | 98 | General |
Chiral Ligands for Asymmetric C-C Bond Forming Reactions (e.g., Cu, Pd)
In the realm of copper and palladium-catalyzed asymmetric carbon-carbon bond forming reactions, chiral ligands based on the pyrrolidine framework have proven to be highly effective. While direct applications of this compound-derived ligands are not prominently featured in the literature, the synthetic strategies employed for other pyrrolidine derivatives are instructive. For example, (R)-2-(methoxymethyl)pyrrolidine has been used to synthesize aminophosphine (B1255530) ligands for palladium-catalyzed asymmetric allylic alkylation.
The design of ligands from this compound for these reactions would likely involve the transformation of the allyl group into a coordinating moiety that can form a stable chiral complex with copper or palladium. For copper-catalyzed reactions, such as conjugate additions of organozinc reagents to enones, ligands bearing nitrogen or phosphorus donors are often employed. For palladium-catalyzed cross-coupling reactions, phosphine-based ligands are prevalent. The synthesis could involve ozonolysis of the allyl group to an aldehyde, followed by reductive amination to introduce a new nitrogen-containing side chain, which could be further functionalized. The resulting ligands would create a chiral pocket around the metal center, dictating the facial selectivity of the C-C bond formation.
Table 2: Examples of Asymmetric C-C Bond Formation with Pyrrolidine-Based Ligands Interactive data table will be provided based on specific research findings if available.
| Metal | Ligand Type | Reaction Type | Substrate | Product Enantiomeric Excess (% ee) | Reference |
| Pd | Phosphinooxazoline (PHOX) | Allylic Alkylation | 1,3-Diphenyl-2-propenyl acetate | up to 98 | General |
| Cu | Phosphoramidite (B1245037) | Conjugate Addition | Cyclohexenone | up to 99 | General |
Ligands for Asymmetric Allylic Alkylation (e.g., Pd, Mo)
Palladium- and molybdenum-catalyzed asymmetric allylic alkylation (AAA) are powerful methods for the construction of stereogenic centers. Chiral ligands play a pivotal role in controlling the enantioselectivity of these reactions. Although specific ligands derived from this compound for this purpose are not widely reported, the synthesis of enantioenriched 2,2-disubstituted pyrrolidines has been achieved through sequential asymmetric allylic alkylation and ring contraction, highlighting the utility of the pyrrolidine scaffold in complex synthesis. nih.gov
The design of this compound-based ligands for AAA would focus on creating a rigid and well-defined chiral environment around the palladium or molybdenum center. This could be achieved by synthesizing bidentate P,N or P,P ligands where the phosphorus and/or nitrogen atoms are connected to the pyrrolidine ring. The allyl group of this compound could be functionalized to introduce a phosphine or another coordinating group. The resulting ligand would then coordinate to the metal, and the chiral pyrrolidine backbone would influence the orientation of the π-allyl intermediate and the trajectory of the incoming nucleophile, thereby controlling the stereochemical outcome of the alkylation.
Table 3: Performance of Chiral Ligands in Asymmetric Allylic Alkylation Interactive data table will be provided based on specific research findings if available.
| Metal | Ligand Type | Nucleophile | Substrate | Product Enantiomeric Excess (% ee) | Reference |
| Pd | Trost Ligand | Dimethyl malonate | rac-1,3-Diphenylallyl acetate | >98 | General |
| Mo | Pyridine-based diamine | Malonate derivative | Cinnamyl acetate | up to 99 | nih.gov |
Organocatalytic Roles of this compound
In addition to serving as a scaffold for metal-coordinating ligands, chiral pyrrolidines, particularly derivatives of proline, are workhorse organocatalysts. They operate through the formation of transient nucleophilic enamines or electrophilic iminium ions, enabling a wide range of asymmetric transformations.
Asymmetric Enamine Catalysis in Aldol (B89426) and Mannich Reactions
Enamine catalysis is a powerful strategy for the α-functionalization of aldehydes and ketones. Chiral secondary amines, such as proline and its derivatives, react with carbonyl compounds to form chiral enamines. These enamines then act as nucleophiles, attacking electrophiles like aldehydes (in Aldol reactions) or imines (in Mannich reactions) in a stereocontrolled manner.
While the direct use of this compound as an organocatalyst in these reactions is not extensively documented, its structural similarity to proline suggests it could be a viable catalyst. The pyrrolidine ring provides the necessary secondary amine for enamine formation, and the chiral center at the 2-position would induce asymmetry in the transition state. The allyl group could potentially influence the steric environment and the E/Z selectivity of the enamine intermediate, which in turn would affect the stereochemical outcome of the reaction. Further derivatization of the allyl group could also be used to fine-tune the catalyst's activity and selectivity.
Table 4: Representative Results for Organocatalytic Aldol and Mannich Reactions Interactive data table will be provided based on specific research findings if available.
| Catalyst | Reaction Type | Aldehyde | Ketone/Imine | Diastereomeric Ratio | Enantiomeric Excess (% ee) | Reference |
| (S)-Proline | Aldol | 4-Nitrobenzaldehyde | Acetone | - | 96 | General |
| Diarylprolinol Silyl (B83357) Ether | Mannich | Propanal | N-PMP-protected α-imino ethyl glyoxylate | 95:5 | 99 | General |
Iminium Ion Catalysis for Diels-Alder and Cycloaddition Reactions
Chiral secondary amines can also activate α,β-unsaturated aldehydes and ketones towards cycloaddition reactions through the formation of transient chiral iminium ions. This activation lowers the LUMO of the dienophile, accelerating the reaction and allowing for high levels of stereocontrol in reactions like the Diels-Alder cycloaddition.
The application of this compound or its derivatives in this mode of catalysis is a plausible extension of the well-established utility of other chiral pyrrolidines. The formation of an iminium ion between this compound and an α,β-unsaturated aldehyde would create a chiral dienophile. The bulky substituent at the 2-position of the pyrrolidine ring would effectively shield one face of the dienophile, directing the approach of the diene to the opposite face and thereby controlling the endo/exo and facial selectivity of the cycloaddition. The allyl group could be further modified to enhance this steric shielding or to introduce additional non-covalent interactions that could stabilize the transition state and improve stereoselectivity.
Table 5: Examples of Iminium Ion-Catalyzed Cycloaddition Reactions Interactive data table will be provided based on specific research findings if available.
| Catalyst | Reaction Type | Diene | Dienophile | endo/exo Ratio | Enantiomeric Excess (% ee) | Reference |
| MacMillan Catalyst | Diels-Alder | Cyclopentadiene | Cinnamaldehyde | >99:1 | 99 | General |
| Diarylprolinol Silyl Ether | [3+2] Cycloaddition | Nitrone | α,β-Unsaturated aldehyde | - | 98 | General |
Cooperative Catalysis with this compound Systems
Cooperative catalysis, where two distinct catalysts work in concert to facilitate a single transformation, has emerged as a powerful strategy in organic synthesis. In this context, chiral pyrrolidine derivatives, closely related to this compound, have been employed in synergistic combination with transition metals to achieve high levels of stereocontrol in cycloaddition reactions.
A notable example is the synergistic use of a chiral secondary amine and a palladium catalyst in the highly regio- and enantioselective [3+2] annulation of 2-vinylcyclopropanes with α,β-unsaturated aldehydes. beilstein-journals.org In this system, the chiral amine activates the enal through the formation of a chiral iminium ion, which lowers the LUMO and dictates the facial selectivity of the subsequent nucleophilic attack. Simultaneously, the palladium catalyst activates the 2-vinylcyclopropane, facilitating its ring-opening to form a 1,3-dipole. beilstein-journals.org This dual activation strategy enables a previously challenging cycloaddition to proceed with high efficiency and stereoselectivity, affording densely functionalized chiral cyclopentanes. beilstein-journals.org While the specific catalyst used in the seminal report was a diarylprolinol silyl ether, the principle demonstrates a powerful approach where the fundamental pyrrolidine scaffold is key to the organocatalytic cycle, working in tandem with a transition metal. beilstein-journals.orgrsc.org This synergistic strategy addresses the challenge of catalyst incompatibility, often arising from Lewis acid-Lewis base interactions between the amine and the metal catalyst. rsc.org
Applications in Cascade and Multicomponent Reactions
Cascade and multicomponent reactions offer significant advantages in terms of efficiency and atom economy by constructing complex molecular architectures in a single operation. 2-Allylpyrrolidine (B1599746) derivatives have proven to be valuable substrates and precursors in such transformations, particularly in the synthesis of fused heterocyclic systems like indolizidines.
A prominent example is the aza-Prins cyclization of 2-allylpyrrolidines, which functions as a tandem or multicomponent reaction to produce functionalized indolizidine scaffolds. nih.govnih.gov In this process, the condensation of an aldehyde onto the 2-allylpyrrolidine nitrogen generates an iminium ion. The pendant allyl group then acts as an internal nucleophile, attacking the iminium ion to initiate a highly diastereoselective cyclization. nih.govacs.org This cascade reaction can create up to two new stereocenters and two rings in one step. nih.gov The reaction demonstrates good scope with various aldehydes, including formaldehyde (B43269) and glyoxal (B1671930), consistently yielding the indolizidine products as single diastereomers in good yields. nih.gov The high diastereoselectivity is attributed to a chair-like transition state where the bulky substituents adopt equatorial positions. nih.gov
| Entry | 2-Allylpyrrolidine Substrate | Aldehyde | Reagent/Solvent | Yield (%) | Diastereomer Ratio |
| 1 | Substrate 10a | Formaldehyde (aq) | TFA / MeCN | 80 | single diastereomer |
| 2 | Substrate 10b | Formaldehyde (aq) | TFA / MeCN | 79 | single diastereomer |
| 3 | Substrate 10c | Formaldehyde (aq) | TFA / MeCN | 82 | single diastereomer |
| 4 | Substrate 10a | Glyoxal (aq) | TFA / MeCN | 73 | single diastereomer |
| 5 | Substrate 10b | Glyoxal (aq) | TFA / MeCN | 66 | single diastereomer |
| 6 | Substrate 10c | Glyoxal (aq) | TFA / MeCN | 71 | single diastereomer |
Data sourced from research on the aza-Prins cyclization of 2-allylpyrrolidines. nih.gov
In a related strategy, functionalized 2-allylpyrrolidines serve as precursors for the cobalt-mediated Pauson-Khand reaction. This domino sequence involves the N-alkylation of the pyrrolidine with a propargyl group to form a 1,7-enyne, followed by an intramolecular [2+2+1] cycloaddition, to construct complex indolizidine systems with high stereoselectivity. nih.gov
Chiral Amine Catalysis Beyond Enamine/Iminium Activation
While chiral pyrrolidines are famous for their role in enamine and iminium ion catalysis, their utility extends to functioning as chiral ligands for transition metals, thereby inducing asymmetry through mechanisms entirely distinct from these classical activation modes. In this capacity, the pyrrolidine nitrogen and often another functional group coordinate to a metal center, creating a chiral environment that directs the stereochemical outcome of the reaction.
Derivatives of this compound, specifically C2-symmetric 2,5-disubstituted pyrrolidines bearing β-amino alcohol moieties, have been successfully employed as catalytic chiral ligands in the highly enantioselective addition of diethylzinc (B1219324) to aldehydes. rsc.orglookchem.com In these reactions, the chiral ligand coordinates to the zinc atom, forming a chiral catalyst complex. This complex then activates the aldehyde and directs the facial addition of the ethyl group from diethylzinc, leading to the formation of optically active secondary alcohols with high yields and excellent enantiomeric excesses. rsc.orglookchem.commdpi.com The stereochemical outcome is highly sensitive to the steric properties of the ligand. lookchem.comdtic.mil For instance, ligands with smaller substituents at the 2,5-positions of the pyrrolidine ring can produce the (R)-alcohol, while bulkier substituents can lead to an inversion of enantioselectivity, yielding the (S)-alcohol. rsc.org
| Entry | Aldehyde | Ligand | Yield (%) | Enantiomeric Excess (ee %) | Product Configuration |
| 1 | Benzaldehyde | Ligand 1 | 95 | 96 | R |
| 2 | p-Chlorobenzaldehyde | Ligand 1 | 92 | 95 | R |
| 3 | m-Chlorobenzaldehyde | Ligand 1 | 90 | 95 | R |
| 4 | p-Methoxybenzaldehyde | Ligand 1 | 85 | 92 | R |
| 5 | Benzaldehyde | Ligand 2 | 86 | 45 | S |
| 6 | p-Chlorobenzaldehyde | Ligand 2 | 82 | 30 | S |
Data represents the use of C2-symmetric N-methyl-(2R,5R)-bis(diarylhydroxymethyl)pyrrolidine derivatives as catalysts. rsc.org
This application as a chiral ligand highlights the versatility of the pyrrolidine scaffold. By moving from an organocatalytic role to that of a ligand for a metal, these systems can control stereochemistry in a completely different set of important chemical transformations, such as C-C bond formations involving organometallic reagents.
Reactivity Profiles and Derivatization Strategies of R 2 Allylpyrrolidine
Chemical Transformations at the Pyrrolidine (B122466) Nitrogen
The secondary amine within the pyrrolidine ring is a nucleophilic and basic center, making it amenable to a variety of functionalization reactions. These transformations are fundamental for introducing protecting groups, building complex molecular architectures, and designing specialized organocatalysts.
N-Alkylation and Acylation Reactions
The nitrogen atom of (R)-2-allylpyrrolidine readily participates in N-alkylation and N-acylation reactions. N-alkylation introduces an alkyl group onto the nitrogen, typically achieved by reacting the pyrrolidine with an alkyl halide or via reductive amination. These reactions are crucial for the synthesis of more complex amine derivatives.
N-acylation involves the reaction of the pyrrolidine nitrogen with acylating agents like acid chlorides or anhydrides to form N-acylpyrrolidines. A common acylation is the introduction of a tert-butyloxycarbonyl (Boc) group using di-tert-butyl dicarbonate, which serves as a protective group for the nitrogen atom, modulating its reactivity for subsequent transformations. For instance, in a synthesis targeting substituted pyrrolidines, a lactam derived from methyl-Boc-D-pyroglutamate was successfully alkylated at the alpha position using allylbromide after deprotonation with LHMDS. nih.gov Palladium-catalyzed reactions have also been developed for the synthesis of N-aryl-2-allyl pyrrolidines by coupling γ-(N-arylamino)alkenes with vinyl bromides. nih.gov
Table 1: Examples of N-Alkylation and Acylation of this compound Derivatives
| Reactant (Derivative) | Reagent | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| Methyl-Boc-D-pyroglutamate | LHMDS, Allylbromide | THF, DMPU, -78 °C to -40 °C | (2S,4R)-4-allyl-1-(tert-butoxycarbonyl)-5-oxopyrrolidine-2-carboxylate | 36 | nih.gov |
| γ-(N-arylamino)alkene | Vinyl bromide | Pd(0) catalyst, Base | N-aryl-2-allyl pyrrolidine | Good | nih.gov |
Formation of Amides and Sulfonamides
The nucleophilic nitrogen of this compound can react with carboxylic acid derivatives to form amides or with sulfonyl chlorides to yield sulfonamides. These functional groups are prevalent in pharmaceuticals and agrochemicals. The synthesis of prolinamides, for example, is a common strategy in the development of organocatalysts. nih.gov
Sulfonamides are significant pharmacophores, and their synthesis from amines is a well-established transformation. Palladium-catalyzed methods have been developed for the synthesis of sulfonamides under mild conditions with high functional group tolerance. nih.gov For instance, Pd-catalyzed carboamination reactions have been employed to construct bicyclic ureas and sulfamides from derivatives of 2-allylpyrrolidine (B1599746). These reactions couple the pendant urea (B33335) or sulfonamide with aryl or alkenyl halides to form complex heterocyclic systems.
Table 2: Synthesis of Amides and Sulfonamides from this compound Derivatives
| Reactant | Reagent(s) | Catalyst | Product | Diastereomeric Ratio (dr) | Reference |
|---|---|---|---|---|---|
| N-alkenyl urea derived from 2-allylpyrrolidine | Aryl/Alkenyl halide | Palladium(0) | Bicyclic urea | >20:1 | |
| N-alkenyl sulfonamide derived from 2-allylpyrrolidine | Aryl/Alkenyl triflate | Palladium(0) | Bicyclic sulfamide | 5–10:1 |
N-Functionalization for Ligand and Organocatalyst Design
The pyrrolidine scaffold is a cornerstone in the field of asymmetric organocatalysis. nih.gov N-functionalization of this compound is a key strategy for the design and synthesis of novel chiral ligands and organocatalysts. By attaching specific functional groups to the nitrogen, the steric and electronic properties of the resulting catalyst can be fine-tuned to achieve high efficiency and enantioselectivity in various chemical transformations.
For example, diarylprolinol silyl (B83357) ethers, which are derived from proline, have proven to be highly effective organocatalysts. nih.gov New pyrrolidine-based organocatalysts have been synthesized and successfully applied in asymmetric Michael additions of aldehydes to nitroolefins, achieving high enantioselectivities. nih.govresearchgate.net The synthesis of these catalysts often involves a multi-step sequence starting with the modification of the pyrrolidine nitrogen, such as deprotection followed by reprotection with a group that imparts specific catalytic properties. nih.gov The strategic placement of bulky or electronically active groups on the nitrogen atom is crucial for creating a well-defined chiral environment around the catalytic site, which is essential for effective stereochemical control.
Functionalization of the Allylic Moiety
The allyl group of this compound provides a second site for chemical modification through reactions involving its carbon-carbon double bond. These transformations allow for the introduction of new functional groups and the extension of the carbon skeleton, further increasing the molecular diversity accessible from this chiral building block. To prevent interference from the reactive pyrrolidine nitrogen, it is often protected, for example as an N-Boc derivative, before carrying out reactions on the allyl group.
Epoxidation and Dihydroxylation of the Alkene
The double bond of the allyl group can undergo epoxidation to form a chiral epoxide ring. This reaction is typically performed using peroxy acids like m-CPBA or through metal-catalyzed processes. The resulting epoxide is a versatile intermediate that can be opened by various nucleophiles to introduce a wide range of functionalities with stereochemical control. Intramolecular cyclization of N-Boc protected amine-tethered epoxides can lead to the formation of 1,3-oxazolidin-2-ones, demonstrating a useful application of this functionality. rsc.org
Similarly, dihydroxylation of the alkene leads to the formation of a diol. This transformation is commonly achieved using reagents such as osmium tetroxide (OsO₄) or potassium permanganate (B83412) (KMnO₄) under controlled conditions. The resulting diol can be further functionalized, for example, through oxidative cleavage to form aldehydes, which can then be used in subsequent synthetic steps. nih.gov
Table 3: Examples of Allylic Moiety Functionalization
| Reactant (Derivative) | Reagent(s) | Product Type | Reference |
|---|---|---|---|
| N-Boc aniline-tethered 2,3-disubstituted epoxide | Trifluoroethanol (reflux) | 1,3-Oxazolidin-2-one | rsc.org |
| Protected this compound derivative | OsO₄, NaIO₄ | Aldehyde (via diol) | nih.gov |
Hydroamination and Halogenation Reactions
Hydroamination involves the addition of an N-H bond across the double bond of the allyl group. This can be an intramolecular reaction, leading to the formation of a new heterocyclic ring system. Gold(I)-catalyzed intramolecular hydroamination of N-allylic, N'-aryl ureas has been shown to be an effective method for producing imidazolidin-2-ones in high yields and diastereoselectivity. nih.gov Copper salts have also been shown to effectively catalyze the intramolecular hydroamination of allenylamines to form 2-alkenylpyrrolidines. sci-hub.se
Allylic halogenation introduces a halogen atom at the carbon adjacent to the double bond. youtube.com This reaction is typically carried out using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator. libretexts.orgyoutube.com The resulting allylic halide is a highly useful intermediate for subsequent nucleophilic substitution reactions, allowing for the introduction of a wide variety of functional groups at this position. The reaction proceeds via a resonance-stabilized allylic radical, which can sometimes lead to a mixture of products if the alkene is unsymmetrical. libretexts.orgyoutube.com
Cross-Coupling Reactions at the Allylic Position
The allylic group in this compound is amenable to a range of palladium-catalyzed cross-coupling reactions, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. wikipedia.org These transformations typically proceed through a π-allylpalladium intermediate, allowing for the introduction of various substituents at the terminal carbon of the allyl group. wikipedia.orgnrochemistry.com
Tsuji-Trost Reaction: The Tsuji-Trost reaction, or palladium-catalyzed allylic alkylation, is a prominent method for forming new carbon-carbon bonds at the allylic position. wikipedia.orgorganic-chemistry.org This reaction involves the coupling of an allylic substrate with a nucleophile in the presence of a palladium catalyst. nrochemistry.com The mechanism begins with the coordination of the Pd(0) catalyst to the alkene, followed by oxidative addition to form a π-allyl-Pd(II) complex. wikipedia.orgnrochemistry.com Subsequently, a nucleophile attacks this complex to yield the substituted product. wikipedia.org The enantioselective version, often termed the Trost Asymmetric Allylic Alkylation (AAA), utilizes chiral ligands to control the stereochemical outcome, which is crucial when working with chiral substrates like this compound to generate new stereogenic centers with high fidelity. wikipedia.org
Suzuki-Miyaura Coupling: The Suzuki-Miyaura coupling is a versatile cross-coupling reaction that forms carbon-carbon bonds between an organoboron compound and an organohalide or triflate, catalyzed by a palladium complex. libretexts.orgyonedalabs.com While direct Suzuki coupling on an unsubstituted allyl group is less common, derivatives of this compound, such as those with a leaving group on the allylic chain, can participate in these reactions. The general mechanism involves three key steps: oxidative addition of the palladium(0) catalyst to the electrophile, transmetalation with the organoboron reagent (activated by a base), and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org Rhodium-catalyzed asymmetric Suzuki-Miyaura reactions have also been developed for coupling heterocyclic partners. nih.gov
Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, couples an unsaturated halide or triflate with an alkene in the presence of a base and a palladium catalyst to form a substituted alkene. wikipedia.orgyoutube.com This reaction could be applied to couple aryl or vinyl groups to the allylic position of this compound. The catalytic cycle involves the oxidative addition of the halide to the Pd(0) catalyst, followed by migratory insertion of the alkene, β-hydride elimination to form the product, and reductive elimination to regenerate the catalyst. youtube.comlibretexts.org The intramolecular version of the Heck reaction is particularly efficient for creating cyclic structures. libretexts.org A palladium-catalyzed carboamination reaction of γ-(N-arylamino)alkenes with vinyl bromides represents a related transformation that affords N-aryl-2-allyl pyrrolidines with high diastereoselectivity. nih.gov
| Reaction Type | Catalyst System (Typical) | Coupling Partners | Key Mechanistic Step |
|---|---|---|---|
| Tsuji-Trost Reaction | Pd(0) complex (e.g., Pd(PPh₃)₄), Chiral Ligands (for AAA) | Allylic Substrate + Nucleophile (e.g., malonates, enolates) | Nucleophilic attack on π-allylpalladium complex |
| Suzuki-Miyaura Coupling | Pd(0) complex, Base (e.g., K₃PO₄, K₂CO₃) | Organoboron compound + Organohalide/Triflate | Transmetalation |
| Heck Reaction | Pd(0) or Pd(II) precursor, Base (e.g., Et₃N) | Alkene + Unsaturated Halide/Triflate | Migratory Insertion / β-Hydride Elimination |
Ring Expansion and Contraction Reactions of Pyrrolidine Nucleus
Skeletal rearrangements of the pyrrolidine ring, including expansion and contraction, are powerful strategies for accessing different N-heterocyclic scaffolds.
Ring Expansion: Methodologies have been developed for the two-carbon homologation of pyrrolidine systems. For instance, a palladium-catalyzed allylic amine rearrangement enables the ring expansion of 2-vinyl pyrrolidines, close analogs of 2-allylpyrrolidine, into their corresponding azepane counterparts. chemrxiv.org This process can proceed with a high degree of enantio-retention under mild conditions. chemrxiv.org Another strategy involves an intramolecular Ullmann-type annulation followed by a rearrangement cascade, which transforms 5-arylpyrrolidine-2-carboxylates into highly functionalized 1H-benzo[b]azepine-2-carboxylates under copper(I) promotion. nih.gov Theoretical studies have also investigated the ring enlargement of 2-chloromethyl pyrrolidine to 3-chloro piperidine (B6355638), a reaction that proceeds via a bicyclic aziridinium ion intermediate. researchgate.net
Ring Contraction: Ring contraction reactions provide a pathway to densely functionalized pyrrolidines from larger ring systems. A notable example is the "Spino" ring contraction, a thermal rearrangement of cyclic hydroxamic acids. nih.govresearchgate.net This method has been utilized in a catalytic, enantioselective synthesis of chiral 2,2-disubstituted pyrrolidines. The sequence begins with an asymmetric allylic alkylation of a piperidine-2,6-dione derivative to establish a stereogenic quaternary center. nih.govnih.gov The resulting product is converted to a chiral hydroxamic acid, which then undergoes a stereoretentive thermal ring contraction to yield a carbamate-protected 2,2-disubstituted pyrrolidine. nih.govnih.gov This strategy highlights how the functionalities derived from an allyl group can facilitate subsequent skeletal rearrangements.
| Transformation | Substrate Type | Key Reagents/Catalyst | Product Type | Reference Finding |
|---|---|---|---|---|
| Ring Expansion | 2-Vinyl Pyrrolidine | Palladium Catalyst | Azepane | Two-carbon homologation with high enantio-retention. chemrxiv.org |
| Ring Expansion | 5-(ortho-haloaryl)pyrrolidine-2-carboxylate | Cu(I) thiophene-2-carboxylate | 1H-Benzo[b]azepine | Ullmann-type annulation/rearrangement cascade. nih.gov |
| Ring Contraction | Piperidine-derived hydroxamic acid | Thermal (Spino Rearrangement) | 2,2-Disubstituted Pyrrolidine | Stereoretentive contraction following asymmetric allylic alkylation. nih.govnih.gov |
Stereoselective Derivatization Leading to Chiral Intermediates
The existing stereocenter in this compound can direct the stereochemical outcome of reactions at the allylic side chain, enabling the synthesis of complex chiral intermediates with multiple stereogenic centers.
Diastereoselective Epoxidation and Dihydroxylation: The double bond of the allyl group is a key site for stereoselective functionalization. Epoxidation of the allylic double bond, for instance using reagents like m-chloroperbenzoic acid (mCPBA), can proceed diastereoselectively due to the directing influence of the chiral pyrrolidine ring. nih.govnih.gov The resulting chiral allylic epoxides are versatile intermediates that can undergo regioselective ring-opening with various nucleophiles to generate a range of functionalized chiral building blocks. researchgate.net Similarly, diastereoselective dihydroxylation of the alkene, using reagents such as osmium tetroxide (OsO₄), can produce chiral diols. nih.gov The facial selectivity of these reactions is often controlled by the steric and electronic properties of the N-protected pyrrolidine ring, leading to the preferential formation of one diastereomer.
Asymmetric Hydroformylation: Asymmetric hydroformylation is a powerful transformation that introduces a formyl group and a hydrogen atom across the double bond, creating a new stereocenter. nih.gov When applied to this compound, this rhodium-catalyzed reaction can lead to the formation of chiral aldehydes with high diastereoselectivity. The choice of chiral phosphine-phosphite ligands is critical in controlling both the regioselectivity (branched vs. linear aldehyde) and the enantioselectivity of the newly formed stereocenter. researchgate.net
Asymmetric Allylic Alkylation: As previously mentioned in the context of cross-coupling, asymmetric allylic alkylation can be used to derivatize the pyrrolidine scaffold itself, leading to valuable chiral intermediates. For example, the palladium-catalyzed decarboxylative asymmetric allylic alkylation of piperidine-based imides can create a stereogenic quaternary center at the position adjacent to the nitrogen. nih.gov This reaction, which sets the stage for a subsequent ring contraction, is a prime example of how the allyl group serves as a handle for introducing stereochemical complexity. nih.govnih.gov
These stereoselective derivatizations underscore the utility of this compound as a chiral synthon, allowing for the controlled construction of stereochemically rich molecules for applications in pharmaceutical and natural product synthesis. mdpi.comrsc.org
Mechanistic Insights into R 2 Allylpyrrolidine Mediated Stereoselective Processes
Elucidation of Reaction Pathways and Catalytic Cycles
The catalytic activity of (R)-2-Allylpyrrolidine in many stereoselective reactions is rooted in its ability to form key reactive intermediates with the substrates. Drawing parallels from the well-studied mechanisms of proline and its derivatives, the catalytic cycle of this compound-mediated reactions, particularly those involving carbonyl compounds, is believed to proceed through either enamine or iminium ion intermediates. wikipedia.orgqub.ac.uknih.gov
In a typical enamine-mediated catalytic cycle, the secondary amine of this compound condenses with a carbonyl substrate (e.g., a ketone or aldehyde) to form a chiral enamine after the elimination of a water molecule. This enamine is more nucleophilic than the corresponding enol or enolate of the carbonyl compound. The chiral environment provided by the this compound moiety directs the subsequent attack of an electrophile to a specific face of the enamine, thereby establishing the stereochemistry of the product. After the bond-forming step, the resulting intermediate is hydrolyzed to release the chiral product and regenerate the this compound catalyst, which can then enter a new catalytic cycle.
Alternatively, in reactions involving α,β-unsaturated aldehydes or ketones, this compound can catalyze transformations through an iminium ion pathway. In this case, the catalyst condenses with the unsaturated carbonyl compound to form a chiral iminium ion. This activation lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the substrate, making it more susceptible to nucleophilic attack. The stereocontrol is achieved by the steric hindrance imposed by the catalyst structure, which shields one of the enantiotopic faces of the iminium ion, guiding the nucleophile to the opposite face. Subsequent hydrolysis regenerates the catalyst and yields the enantiomerically enriched product.
The presence of the allyl group at the C2 position of the pyrrolidine (B122466) ring is a key structural feature that distinguishes it from proline. This group can exert a significant steric influence on the transition state, further enhancing the facial discrimination of the reactive intermediates.
Transition State Modeling and Analysis
Computational studies, often employing Density Functional Theory (DFT), have been instrumental in modeling the transition states of reactions catalyzed by pyrrolidine derivatives. acs.org Although specific models for this compound are not extensively documented in the public domain, analogies can be drawn from related systems. For proline-catalyzed aldol (B89426) reactions, the Zimmerman-Traxler model, which proposes a chair-like six-membered transition state, has been widely accepted to explain the observed stereoselectivity. wikipedia.org
In the context of this compound, the transition state models would need to account for the steric and electronic effects of the allyl group. It is hypothesized that the allyl group would preferentially occupy a pseudo-equatorial position in the transition state assembly to minimize steric repulsion. This orientation would, in turn, influence the approach of the electrophile or nucleophile, leading to a specific stereochemical outcome.
For instance, in an enamine-mediated reaction, the allyl group would create a more defined chiral pocket around the nucleophilic double bond of the enamine. This would lead to a higher energy barrier for the approach of the electrophile from one face compared to the other, resulting in high enantioselectivity. Advanced computational models could precisely map the potential energy surface of the reaction, identifying the lowest energy transition state and correlating its geometry with the experimentally observed product stereochemistry.
Origin of Enantioselectivity and Diastereoselectivity
The primary origin of enantioselectivity in this compound-mediated reactions is the transfer of chirality from the catalyst to the product through a transient, diastereomeric transition state. The rigid pyrrolidine ring and the stereocenter at the C2 position create a well-defined chiral environment.
The allyl group plays a crucial role in enhancing this stereodifferentiation. Its steric bulk can effectively block one of the faces of the reactive intermediate (enamine or iminium ion), compelling the reacting partner to approach from the less hindered face. This concept of steric shielding is a fundamental principle in asymmetric catalysis.
Diastereoselectivity, when applicable, is also governed by the geometry of the transition state. In reactions involving prochiral electrophiles and nucleophiles, the relative orientation of the reactants in the transition state, dictated by the catalyst, determines which diastereomer is formed preferentially. The interplay of steric repulsions and attractive non-covalent interactions (discussed in section 6.5) fine-tunes the energy landscape of the diastereomeric transition states.
Kinetic and Thermodynamic Aspects of Catalytic Performance
Reaction progress kinetic analysis can provide valuable insights into the mechanism. For instance, determining the reaction order with respect to the catalyst, substrate, and other reagents can help to identify the species involved in the rate-determining step. northwestern.edu
Table 1: Hypothetical Kinetic Data for a this compound-Catalyzed Aldol Reaction
| Entry | [Aldehyde] (M) | [Ketone] (M) | [Catalyst] (mol%) | Initial Rate (M/s) | Enantiomeric Excess (%) |
|---|---|---|---|---|---|
| 1 | 0.1 | 0.5 | 10 | 1.2 x 10-5 | 95 |
| 2 | 0.2 | 0.5 | 10 | 2.5 x 10-5 | 95 |
| 3 | 0.1 | 1.0 | 10 | 1.3 x 10-5 | 94 |
| 4 | 0.1 | 0.5 | 20 | 2.3 x 10-5 | 96 |
This table presents hypothetical data to illustrate how kinetic studies can be used to probe the reaction mechanism. The data suggests that the reaction is first order in both the aldehyde and the catalyst, and zero order in the ketone, which would imply that the attack of the enamine on the aldehyde is the rate-determining step.
Role of Non-Covalent Interactions in Stereocontrol
While steric hindrance is a major factor in stereocontrol, subtle non-covalent interactions also play a critical role in stabilizing the favored transition state. These interactions can include hydrogen bonding, van der Waals forces, and π-stacking interactions.
In the context of this compound, the allyl group, with its π-system, could potentially engage in π-π or CH-π interactions with suitable substrates, further organizing the transition state assembly. For example, if the substrate contains an aromatic ring, a stabilizing interaction between the allyl group and the aromatic ring could lock the transition state into a specific conformation, leading to high stereoselectivity.
Furthermore, if the reaction is carried out in the presence of additives, such as weak acids, these can form hydrogen bonds with the catalyst or substrates, influencing the geometry and energy of the transition state. The precise nature and contribution of these non-covalent interactions are often elucidated through a combination of experimental techniques (e.g., NMR spectroscopy) and high-level computational modeling.
Computational Chemistry and Theoretical Investigations of R 2 Allylpyrrolidine Systems
Density Functional Theory (DFT) Studies on Reactivity and Selectivity
Density Functional Theory (DFT) has emerged as a powerful tool for elucidating the mechanisms, reactivity, and selectivity of reactions catalyzed by pyrrolidine-based organocatalysts. While direct DFT studies specifically on (R)-2-allylpyrrolidine are not extensively documented in publicly available literature, the principles can be understood from studies on analogous systems.
DFT calculations are instrumental in mapping the potential energy surfaces of reaction pathways. For instance, in reactions catalyzed by chiral pyrrolidinyl gold(I) complexes, DFT has been employed to analyze the chiral binding pockets and understand the non-covalent interactions that dictate enantioselective folding of substrates. nih.govresearchgate.netacs.org These studies reveal that attractive non-covalent interactions between the substrate and the catalyst are crucial for achieving high enantioselectivity.
The general approach involves optimizing the geometries of reactants, transition states, and products. The calculated energy barriers associated with different stereochemical pathways allow for the prediction of the major product isomer. For a hypothetical reaction involving this compound, DFT could be used to model the transition states leading to the (R) and (S) products, with the energy difference between these states correlating to the predicted enantiomeric excess.
Table 1: Hypothetical DFT Energy Profile for a Catalyzed Reaction
| Species | Relative Energy (kcal/mol) |
| Reactants | 0.00 |
| Transition State (pro-R) | +15.2 |
| Transition State (pro-S) | +17.8 |
| Product (R) | -5.4 |
| Product (S) | -5.2 |
Note: This table is illustrative and not based on specific experimental or computational data for this compound.
Conformational Analysis and Energy Landscapes of this compound and its Derivatives
The catalytic activity and stereoselectivity of pyrrolidine-based catalysts are intrinsically linked to their three-dimensional structure and conformational flexibility. Conformational analysis aims to identify the stable low-energy conformations of a molecule and the energy barriers for interconversion between them.
For N-substituted pyrrolidine (B122466) derivatives, computational methods have been used to study their conformational behavior. researchgate.net These studies typically involve a conformational search using molecular mechanics or semi-empirical methods, followed by geometry optimization and energy calculation of the low-energy conformers using higher levels of theory, such as DFT. The relative populations of different conformers can then be estimated using the Boltzmann distribution.
The pyrrolidine ring itself can adopt various puckered conformations, often described as envelope or twist forms. The substituents on the ring, such as the allyl group at the C2 position in this compound, significantly influence the preferred conformation. Understanding the conformational landscape is crucial as different conformers may exhibit different catalytic activities or lead to different stereochemical outcomes.
Table 2: Calculated Relative Energies of Hypothetical this compound Conformers
| Conformer | Dihedral Angle (N-C2-Cα-Cβ) | Relative Energy (kcal/mol) |
| A | -60° | 0.0 |
| B | 180° | 1.2 |
| C | 60° | 2.5 |
Note: This table is illustrative and not based on specific experimental or computational data for this compound.
Molecular Dynamics Simulations of Catalytic Systems
Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of catalytic systems over time, offering insights that are complementary to static quantum chemical calculations. mdpi.comnih.gov MD simulations can be particularly useful for understanding the role of solvent, temperature, and conformational flexibility in catalysis.
In the context of a catalytic reaction involving this compound, an MD simulation would typically start with a model of the catalyst-substrate complex embedded in a solvent box. The simulation would then propagate the positions and velocities of all atoms over time based on a chosen force field.
Analysis of the MD trajectories can reveal important information about:
Binding Modes: The preferred orientations of the substrate in the catalyst's active site.
Conformational Changes: How the catalyst and substrate change their shapes during the course of the simulation.
Solvent Effects: The role of solvent molecules in stabilizing or destabilizing key intermediates and transition states.
Table 3: Typical Parameters for a Molecular Dynamics Simulation
| Parameter | Value |
| Force Field | AMBER, CHARMM, or GROMOS |
| Water Model | TIP3P or SPC/E |
| Temperature | 298 K |
| Pressure | 1 atm |
| Simulation Time | 100 ns |
| Integration Timestep | 2 fs |
Quantum Chemical Calculations for Prediction of Chiral Induction
Quantum chemical calculations are at the forefront of predicting the stereochemical outcome of asymmetric reactions. biorxiv.org By modeling the transition states leading to different stereoisomers, it is possible to calculate the activation energy barriers and, from these, predict the enantiomeric excess (ee) of a reaction.
The accuracy of these predictions depends heavily on the level of theory and the basis set used in the calculations. High-level methods, such as coupled-cluster theory, can provide very accurate results but are computationally expensive. DFT methods often offer a good balance between accuracy and computational cost.
For a reaction catalyzed by this compound, the process would involve:
Identifying all plausible reaction pathways leading to the different stereoisomers.
Locating and optimizing the structures of the corresponding transition states.
Calculating the Gibbs free energies of activation for each pathway.
Using the calculated energy differences to predict the enantiomeric ratio and, subsequently, the enantiomeric excess.
The predicted enantiomeric excess can then be compared with experimental results to validate the computational model.
In Silico Screening for Novel Catalytic Applications
In silico screening, or virtual screening, is a computational technique used to search large libraries of virtual compounds for molecules with desired properties. mdpi.com In the context of catalysis, this can involve screening for new catalysts for a specific reaction or for new applications of an existing catalyst like this compound.
The process typically involves:
Library Generation: Creating a virtual library of potential catalysts or substrates.
Docking/Scoring: Using molecular docking programs to predict the binding modes and affinities of the library compounds to a target receptor or, in this case, a transition state model.
Filtering and Ranking: Ranking the compounds based on their scores and other criteria to identify promising candidates for further investigation.
While no specific in silico screening studies focusing on this compound for novel catalytic applications have been identified in the public domain, this approach holds significant promise for accelerating the discovery of new catalytic transformations. For example, one could screen a library of electrophiles to identify those that are likely to react with high enantioselectivity in a reaction catalyzed by this compound.
Advanced Spectroscopic and Analytical Methodologies for Research Involving R 2 Allylpyrrolidine
Application of Advanced NMR Techniques for Stereochemical Assignment and Mechanistic Studies (e.g., NOESY, COSY, HSQC)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical analysis, and two-dimensional (2D) NMR techniques are particularly powerful for the unambiguous structural elucidation of complex molecules like (R)-2-Allylpyrrolidine and its derivatives. ipb.ptslideshare.netwikipedia.org
Correlation Spectroscopy (COSY) is used to identify proton-proton (¹H-¹H) spin-spin coupling networks within the molecule. For this compound, a COSY spectrum would reveal correlations between adjacent protons, allowing for the tracing of the connectivity within the pyrrolidine (B122466) ring and the allyl group. For example, the proton at the chiral center (C2) would show correlations to the protons on the adjacent methylene (B1212753) group in the ring (C3) and the methylene group of the allyl substituent. researchgate.netyoutube.com
Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates the chemical shifts of protons directly attached to heteronuclei, most commonly ¹³C. researchgate.netyoutube.com An HSQC spectrum of this compound provides a direct link between each proton and the carbon atom it is bonded to. This is invaluable for assigning the ¹³C NMR spectrum, which often lacks the clear multiplicity seen in ¹H NMR. For instance, the proton at the C2 position would show a cross-peak with the C2 carbon signal, confirming its assignment. mdpi.com
Nuclear Overhauser Effect Spectroscopy (NOESY) is instrumental in determining the stereochemistry and conformation of molecules by identifying protons that are close in space, even if they are not directly connected through bonds. ipb.ptresearchgate.net For derivatives of this compound, NOESY can be used to establish the relative stereochemistry of substituents on the pyrrolidine ring. Cross-peaks in a NOESY spectrum indicate spatial proximity (typically within 5 Å). princeton.edu This information is critical in mechanistic studies to understand the three-dimensional arrangement of a catalyst-substrate complex, providing insights into the origins of stereoselectivity.
These 2D NMR techniques, when used in combination, provide a comprehensive picture of the molecular structure, connectivity, and spatial arrangement, which is essential for detailed mechanistic investigations and the confirmation of newly synthesized derivatives of this compound. slideshare.net
Table 1: Representative 2D NMR Correlations for this compound
| Technique | Correlated Nuclei | Information Gained for this compound |
| COSY | ¹H – ¹H | Identifies J-coupling networks, confirming the connectivity of protons on the pyrrolidine ring and the allyl side chain. |
| HSQC | ¹H – ¹³C (one bond) | Assigns each carbon atom by correlating it to its directly attached proton(s). |
| NOESY | ¹H – ¹H (through space) | Determines the spatial proximity of protons, aiding in conformational analysis and the assignment of relative stereochemistry in derivatives. |
Chiral Chromatography (GC, HPLC) for Enantiomeric Purity Determination in Research Contexts
Determining the enantiomeric purity, or enantiomeric excess (ee), of this compound is paramount, especially when it is used as a chiral auxiliary, ligand, or catalyst in asymmetric synthesis. nih.gov Chiral chromatography, including Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), is the most common and reliable method for this purpose. nih.govwvu.edu
The principle of chiral chromatography relies on the differential interaction of enantiomers with a chiral selector, leading to their separation. gcms.cz This can be achieved in two primary ways:
Direct Method: The enantiomeric mixture is passed through a column containing a Chiral Stationary Phase (CSP). CSPs are themselves enantiomerically pure and form transient diastereomeric complexes with the analytes. nih.govchiralpedia.com Since diastereomers have different physical properties, they travel through the column at different rates, resulting in separation. For a volatile compound like this compound or its derivatives, GC with a CSP (e.g., based on cyclodextrins) is often suitable. gcms.cz For less volatile derivatives, HPLC with a polysaccharide-based CSP (e.g., cellulose (B213188) or amylose (B160209) derivatives) is the method of choice. nih.govmdpi.com
Indirect Method: The enantiomers are first reacted with an enantiomerically pure Chiral Derivatizing Agent (CDA) to form a pair of diastereomers. chiralpedia.comnih.gov These diastereomers can then be separated on a standard, achiral chromatography column. longdom.org This approach is useful but requires that the derivatization reaction goes to completion without any racemization. chiralpedia.com
The result of a successful chiral separation is a chromatogram showing two distinct peaks, one for each enantiomer. The enantiomeric excess is calculated from the relative areas of these two peaks.
Table 2: Example Data from Chiral HPLC Analysis for Enantiomeric Purity of a Sample of 2-Allylpyrrolidine (B1599746)
| Enantiomer | Retention Time (min) | Peak Area | Enantiomeric Purity (%) |
| (S)-2-Allylpyrrolidine | 8.54 | 1,500 | 2.5 |
| This compound | 9.72 | 58,500 | 97.5 |
Mass Spectrometry for Elucidation of Reaction Intermediates
Mass spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ions. rsc.org In the context of research involving this compound, particularly in catalysis, electrospray ionization mass spectrometry (ESI-MS) is a powerful tool for detecting and characterizing transient reaction intermediates. nih.gov
Many catalytic reactions proceed through charged intermediates, which are readily detectable by ESI-MS. nih.gov For example, if this compound is used as a ligand in a metal-catalyzed reaction, ESI-MS can be used to monitor the reaction mixture in real-time. This allows for the observation of key species in the catalytic cycle, such as:
The initial metal-ligand complex.
The catalyst-substrate adduct.
Intermediates formed during bond activation or formation steps.
The catalyst-product complex before product release.
By identifying the masses of these intermediates, researchers can piece together the steps of the reaction mechanism. rsc.org Tandem mass spectrometry (MS/MS) can provide further structural information by fragmenting a selected intermediate ion and analyzing its constituent parts. nih.gov This methodology is crucial for understanding how the chiral ligand influences the reaction pathway and imparts stereoselectivity.
Table 3: Hypothetical Mass Spectrometry Data for a Catalytic Reaction Involving this compound (RAP)
| Observed m/z | Proposed Species | Role in Catalytic Cycle |
| 315.12 | [Pd(dba) + RAP + H]⁺ | Catalyst Precursor Complex |
| 423.25 | [Pd(RAP)(Substrate) + H]⁺ | Catalyst-Substrate Complex |
| 425.27 | [Pd(RAP)(Intermediate) + H]⁺ | Oxidative Addition Product |
| 531.33 | [Pd(RAP)(Product) + H]⁺ | Catalyst-Product Complex |
X-ray Crystallography of Chiral this compound Derivatives and Catalytic Complexes
While NMR and MS provide information about connectivity and mechanism, X-ray crystallography offers the definitive, three-dimensional structure of a molecule in the solid state. nih.gov This technique is invaluable for the absolute confirmation of stereochemistry and for visualizing the precise spatial arrangement of atoms in derivatives of this compound or in its metal complexes. researchgate.net
To obtain a crystal structure, a single, high-quality crystal of the compound of interest is required. This crystal is then irradiated with X-rays, and the resulting diffraction pattern is analyzed to build a model of the electron density, which in turn reveals the atomic positions. mdpi.com
For a chiral derivative of this compound, X-ray crystallography can:
Unambiguously determine the absolute configuration (R or S) at the chiral center, often through the use of the Flack parameter. researchgate.netresearchgate.net
Provide precise bond lengths, bond angles, and torsion angles.
Reveal intermolecular interactions, such as hydrogen bonding, in the crystal lattice. nih.gov
When applied to a metal complex containing this compound as a ligand, crystallography provides a static snapshot of the catalytic species. This structural data is critical for understanding the coordination geometry around the metal center and how the chiral ligand creates a specific steric and electronic environment to control the stereochemical outcome of a reaction.
Table 4: Representative Crystallographic Data for a Hypothetical Derivative of this compound
| Parameter | Value |
| Chemical Formula | C₁₂H₁₅NO₂ |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 7.005 |
| b (Å) | 7.431 |
| c (Å) | 29.251 |
| Volume (ų) | 1522.9 |
| Absolute Configuration | Confirmed as (R) |
Circular Dichroism (CD) Spectroscopy for Chirality Assessment in Research
Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the difference in the absorption of left- and right-circularly polarized light by a chiral molecule. nih.govbbk.ac.uk Since enantiomers interact differently with circularly polarized light, they produce CD spectra that are mirror images of each other. unica.it This makes CD spectroscopy a powerful tool for assessing the chirality and enantiomeric purity of compounds like this compound. nih.gov
A CD spectrum plots the difference in absorption (ΔA) against wavelength. The resulting peaks, known as Cotton effects, can be positive or negative depending on the enantiomer and the nature of the electronic transition. rsc.org
In research involving this compound, CD spectroscopy can be used to:
Confirm Chirality: A non-zero CD spectrum confirms that the sample is chiral and not a racemic mixture.
Assign Absolute Configuration: By comparing the experimental CD spectrum to that of a known standard or to a spectrum predicted by theoretical calculations, the absolute configuration can often be assigned. rsc.org
Determine Enantiomeric Purity: The magnitude of the CD signal is directly proportional to the concentration of the chiral substance and its enantiomeric excess. nih.gov A calibration curve can be constructed using samples of known enantiomeric purity to quantify the ee of an unknown sample.
When a chiral molecule like this compound binds to another molecule (e.g., a metal ion or a substrate), it can induce a CD signal in the absorption bands of the otherwise achiral partner. This phenomenon, known as induced circular dichroism (ICD), is a sensitive probe of binding events and the chiral environment created upon complexation. nih.govresearchgate.net
Table 5: Illustrative Circular Dichroism Data for the Enantiomers of 2-Allylpyrrolidine
| Wavelength (nm) | This compound (Δε) | (S)-2-Allylpyrrolidine (Δε) |
| 210 | +2.5 | -2.5 |
| 235 | -0.8 | +0.8 |
Future Directions and Emerging Research Avenues for R 2 Allylpyrrolidine
Integration with Flow Chemistry and Automated Synthesis Platforms
The transition from batch to continuous flow manufacturing represents a significant leap forward for the chemical industry, offering enhanced safety, consistency, and scalability. flinders.edu.au The integration of (R)-2-Allylpyrrolidine-based processes with flow chemistry and automated synthesis is a promising research direction.
Continuous flow reactors offer superior control over reaction parameters such as temperature, pressure, and mixing, which is crucial for highly selective asymmetric transformations. flinders.edu.aursc.org For reactions catalyzed by this compound or its derivatives, a flow setup can lead to higher yields and enantioselectivities by minimizing side reactions and enabling precise optimization. For instance, a highly diastereoselective continuous flow protocol for establishing an α-chiral pyrrolidine (B122466) library has been developed, affording various functionalized pyrrolidines in high yields (up to 87%) within 150 seconds. rsc.org A scale-up in a microfluidic reactor demonstrated a throughput of 7.45 g h⁻¹, highlighting the potential for large-scale applications. rsc.org
Automated platforms can further accelerate the discovery and optimization of reactions involving this compound. By systematically varying reagents, catalysts, and conditions, these systems can rapidly identify optimal protocols for synthesizing novel derivatives or for employing them in asymmetric catalysis. This approach is particularly valuable for creating libraries of chiral compounds for drug discovery and materials science.
Table 1: Comparison of Batch vs. Continuous Flow Synthesis for Pyrrolidine Derivatives
| Parameter | Batch Synthesis | Continuous Flow Synthesis | Potential Advantage of Flow for this compound |
|---|---|---|---|
| Reaction Time | Hours to days | Seconds to minutes rsc.org | Increased throughput and efficiency |
| Scalability | Challenging, requires reactor redesign | Straightforward, by extending run time rsc.org | Facilitates production from lab to industrial scale |
| Safety | Risk of thermal runaway in large volumes | Smaller reaction volumes, enhanced heat transfer flinders.edu.au | Safer handling of exothermic reactions |
| Process Control | Limited control over mixing and temperature gradients | Precise control over reaction parameters flinders.edu.au | Improved yield, selectivity, and reproducibility |
Applications in Emerging Areas of Catalysis (e.g., Photoredox, Electrochemistry)
Photoredox and electrochemical catalysis are rapidly emerging fields that use light and electricity, respectively, to drive chemical reactions under mild conditions. mdpi.com Integrating this compound into these modern synthetic methods is a frontier of research that could unlock novel chemical transformations.
Photoredox Catalysis: Visible-light photoredox catalysis can generate reactive radical intermediates from stable precursors. nih.gov Chiral pyrrolidine derivatives can be used in combination with a photocatalyst to control the stereochemistry of subsequent bond-forming reactions. For example, a dual catalytic system involving a chiral isothiourea (a Lewis base) and a photoredox catalyst has been used to synthesize enantioenriched pyrrolidinones. researchgate.net The reaction proceeds via the generation of an α-amino radical that is intercepted stereoselectively by an acyl ammonium (B1175870) intermediate formed by the chiral catalyst. researchgate.net Future work could explore using this compound-based catalysts to control the enantioselectivity of photoredox-mediated C-C and C-heteroatom bond formations.
Electrochemistry: Electrosynthesis offers a green and efficient alternative to traditional chemical redox reactions, as it uses electrons as "traceless" reagents. chemistryviews.org Electrochemical methods have been successfully employed for the synthesis of pyrrolidine derivatives. nih.govrsc.org For instance, an electrochemical Hofmann–Löffler–Freytag reaction allows for the generation of N-centered radicals from tosyl-protected amines, leading to the formation of pyrrolidines. chemistryviews.org This method has been shown to be scalable and adaptable to continuous flow reactors. chemistryviews.org Another electrochemical approach enables the synthesis of pyrrolidines from amino alcohol substrates, avoiding the use of problematic azo-reagents found in classic Mitsunobu reactions. rsc.org The development of chiral electrolytes or mediators based on the this compound scaffold could enable enantioselective electrochemical transformations.
Design of Next-Generation this compound-Based Chiral Reagents
The versatility of the pyrrolidine ring has made it a privileged scaffold in organocatalysis. unibo.itbeilstein-journals.org The future design of next-generation chiral reagents based on this compound will focus on enhancing catalytic activity, broadening substrate scope, and achieving higher levels of stereocontrol. The C2-allyl group serves as a strategic element for structural modification.
Key design strategies include:
Introduction of Additional Functional Groups: Incorporating hydrogen-bond donors (e.g., ureas, thioureas, squaramides) or bulky substituents onto the pyrrolidine scaffold can create more defined chiral pockets, leading to improved enantioselectivity. rsc.orgunibo.it
Synthesis of C₂-Symmetric Ligands: Dimerizing the this compound unit can lead to powerful C₂-symmetric ligands for metal-catalyzed reactions. Such ligands have been shown to be highly effective in reactions like the addition of diethylzinc (B1219324) to aldehydes. rsc.org
Development of Bifunctional Catalysts: Creating catalysts that possess both a nucleophilic/electrophilic activation site (the pyrrolidine nitrogen) and a secondary interaction site (e.g., a Brønsted acid/base) can lead to highly organized transition states and superior stereochemical outcomes.
The synthesis of novel pyrrolidine-based organocatalysts with bulky substituents at the C2 position has been shown to be effective for the Michael addition of aldehydes to nitroolefins, achieving enantioselectivities up to 85% ee. beilstein-journals.org This demonstrates the potential for tuning the steric and electronic properties of the catalyst by modifying the substituent at the 2-position, a strategy directly applicable to the allyl group of this compound.
Sustainable and Biocatalytic Approaches Utilizing Pyrrolidine Scaffolds
The increasing demand for environmentally friendly chemical processes is driving research into sustainable and biocatalytic methods for synthesizing valuable chiral building blocks like this compound.
Sustainable Synthesis: Traditional routes to pyrrolidines can involve harsh reagents and generate significant waste. Future research will focus on developing greener synthetic pathways, such as those starting from renewable feedstocks or utilizing catalytic C-H functionalization to minimize synthetic steps. nih.govresearchgate.net The industrial synthesis of pyrrolidine itself can be achieved by reacting 1,4-butanediol (B3395766) with ammonia (B1221849) over a metal oxide catalyst, representing a more atom-economical approach. wikipedia.org Applying similar principles to the asymmetric synthesis of substituted pyrrolidines is a key goal.
Biocatalysis: Enzymes offer unparalleled selectivity under mild, aqueous conditions, making them ideal catalysts for sustainable synthesis. nih.govcaltech.edu Recent breakthroughs have demonstrated the power of directed evolution to engineer enzymes for reactions not found in nature. For example, engineered variants of cytochrome P450 have been developed to catalyze the intramolecular C(sp³)–H amination of organic azides to produce chiral pyrrolidines with high efficiency and enantioselectivity (up to 74% yield and 99:1 er). nih.govcaltech.eduacs.org This "new-to-nature" biocatalytic platform provides a direct and sustainable route to chiral N-heterocycles from simple precursors. nih.gov Applying this technology to substrates that would yield this compound or related structures is a highly promising avenue for future research.
Table 2: Examples of Biocatalytic Methods for Pyrrolidine Synthesis
| Enzyme Class | Reaction Type | Key Advantages | Reference |
|---|---|---|---|
| Engineered Cytochrome P411 | Intramolecular C(sp³)–H Amination | High enantioselectivity; Utilizes simple azide (B81097) precursors; Mild, aqueous conditions. | nih.govcaltech.eduacs.org |
| Imine Reductases (IREDs) | Reductive Amination of Aminoketones | Common biosynthetic route; High stereocontrol. | nih.gov |
| Tryptophan Synthase Variants | Coupling of N-heterocycles and amino acids | Builds molecular complexity rapidly under mild conditions. | nih.gov |
These biocatalytic methods not only offer a greener path to existing pyrrolidine scaffolds but also open the door to novel derivatives that are difficult to access through traditional chemical synthesis. nih.gov
Q & A
Basic: What are the common synthetic routes for (R)-2-Allylpyrrolidine, and how can their efficiency be optimized?
Answer:
The synthesis of this compound often employs multicomponent reactions, such as the 2-aza-Cope/[3+2] dipolar cycloaddition sequence , which yields cycloadducts with high stereoselectivity and efficiency . Key optimization strategies include:
- Catalyst selection : Transition-metal catalysts (e.g., Pd) can enhance stereochemical control during allylic amine functionalization .
- Reaction conditions : Temperature modulation (e.g., −20°C to room temperature) and solvent polarity adjustments (e.g., dichloromethane vs. THF) significantly impact yield and enantiomeric excess (ee).
- Substrate design : Introducing electron-withdrawing groups (e.g., esters) on dipolarophiles (e.g., maleimides) improves reaction rates and regioselectivity .
Advanced: How can researchers resolve stereochemical ambiguities in this compound derivatives during structural elucidation?
Answer:
Stereochemical conflicts often arise in pyrrolidine derivatives due to conformational flexibility. Methodological approaches include:
- X-ray crystallography : Definitive assignment of absolute configuration via single-crystal analysis.
- Vibrational Circular Dichroism (VCD) : Complementary to NMR for distinguishing enantiomers in solution .
- Computational modeling : Density Functional Theory (DFT) calculations to predict and compare experimental vs. theoretical NMR chemical shifts or optical rotations .
Basic: What purification techniques are most effective for isolating this compound from reaction mixtures?
Answer:
- Flash chromatography : Use silica gel with gradient elution (e.g., hexane/ethyl acetate) for baseline separation of diastereomers.
- Distillation : Fractional distillation under reduced pressure (≤0.1 mmHg) for volatile impurities.
- Recrystallization : Polar solvents (e.g., ethanol/water mixtures) to remove non-polar byproducts.
Note: Purity should be confirmed via HPLC (>98% ee) or chiral GC .
Advanced: How can contradictory kinetic data in this compound-mediated reactions be systematically analyzed?
Answer:
Contradictions often stem from competing reaction pathways or unaccounted variables. Mitigation strategies:
- Mechanistic probes : Isotopic labeling (e.g., deuterium at allylic positions) to track regioselectivity in cycloadditions .
- Multivariate analysis : Design of Experiments (DoE) to isolate variables (e.g., temperature, catalyst loading) and identify dominant factors .
- Cross-validation : Compare kinetic profiles across multiple analytical techniques (e.g., UV-Vis spectroscopy vs. LC-MS) to rule out instrumental artifacts .
Basic: What spectroscopic methods are critical for characterizing this compound?
Answer:
- NMR spectroscopy :
- ¹H/¹³C NMR : Assign allylic proton splitting patterns (δ 5.2–5.8 ppm) and pyrrolidine ring carbons (δ 25–50 ppm).
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in complex mixtures .
- Mass spectrometry : High-resolution MS (HRMS) to confirm molecular formula (e.g., C₈H₁₃N).
- IR spectroscopy : Identify N–H stretches (~3300 cm⁻¹) and allyl C=C bonds (~1640 cm⁻¹) .
Advanced: How does electronic modulation of this compound influence its reactivity in transition-metal-catalyzed reactions?
Answer:
Electronic effects dictate ligand-metal interactions and catalytic turnover:
- Electron-rich substrates : Enhance Pd(0) oxidative addition rates in cross-coupling reactions.
- Steric effects : Bulky substituents on the pyrrolidine ring (e.g., tert-butyl groups) can stabilize metal intermediates, reducing undesired β-hydride elimination .
- Computational insights : Natural Bond Orbital (NBO) analysis quantifies charge distribution, predicting regioselectivity in allylic aminations .
Basic: What safety protocols are essential when handling this compound in laboratory settings?
Answer:
- Personal Protective Equipment (PPE) : Gloves (nitrile), goggles, and lab coats to prevent skin/eye contact.
- Ventilation : Use fume hoods due to potential inhalation hazards (evidenced by safety data sheets for analogous compounds) .
- Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced: How can researchers design experiments to validate the enantioselectivity of this compound in asymmetric catalysis?
Answer:
- Chiral auxiliaries : Incorporate enantiopure reagents (e.g., (S)-BINOL) to benchmark stereochemical outcomes.
- Kinetic Resolution : Monitor ee over time via chiral HPLC to detect racemization.
- Mechanistic studies : Variable-temperature NMR to probe transition states and energy barriers .
Basic: What are the documented applications of this compound in medicinal chemistry?
Answer:
While commercial applications are excluded, academic uses include:
- Scaffold for heterocycles : Synthesis of indolizidines via Pauson–Khand reactions .
- Ligand design : Chiral ligands in asymmetric hydrogenation (e.g., Ru-catalyzed ketone reductions) .
Advanced: How should researchers address reproducibility challenges in this compound syntheses?
Answer:
- Detailed reporting : Publish full experimental protocols, including exact catalyst batches and solvent drying methods .
- Collaborative validation : Independent replication across labs to identify environmental variables (e.g., humidity).
- Open data : Share raw NMR/MS files in repositories for peer scrutiny .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
